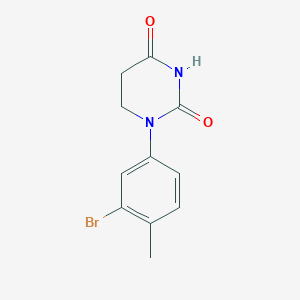
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a triazole ring
Méthodes De Préparation
The synthesis of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding intermediate compounds that are subsequently converted into the desired triazole derivative through further reactions . The reaction conditions often include the use of solvents such as acetone and heating at specific temperatures to facilitate the formation of the triazole ring .
Analyse Des Réactions Chimiques
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the triazole ring .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors . In medicine, triazole derivatives are known for their antifungal and antiviral properties, making them valuable in the development of new therapeutic agents . Additionally, in the industry, these compounds are used in the production of agrochemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl and benzoyl groups also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide can be compared to other triazole derivatives such as fluconazole, anastrozole, and voriconazole. These compounds share the triazole ring structure but differ in their specific substituents and biological activities. For example, fluconazole is a well-known antifungal agent, while anastrozole is used as an aromatase inhibitor in cancer treatment . The unique combination of benzoyl and phenyl groups in this compound distinguishes it from these other compounds and contributes to its specific biological properties .
Propriétés
Formule moléculaire |
C29H22N4O3 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
N-(2,4-dibenzoyl-3-phenyl-3H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34) |
Clé InChI |
BYLLXMCWSKPEOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2N(C(=NN2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


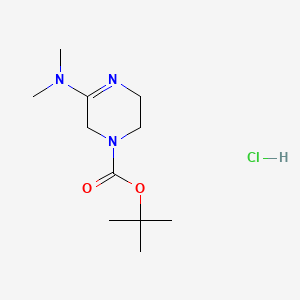
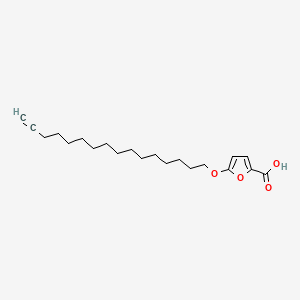
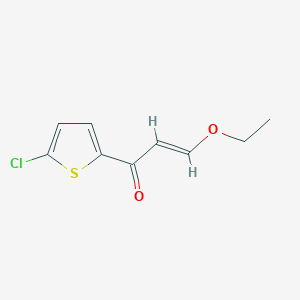
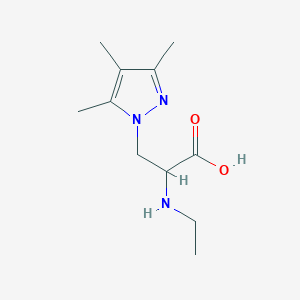
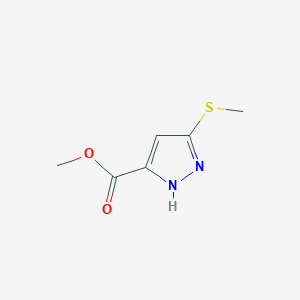
amine](/img/structure/B13490977.png)

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

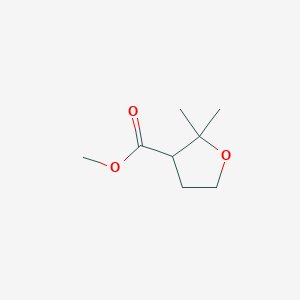
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)

